molecular formula C46H76N12O12 B12617826 L-Tyrosylglycyl-L-prolyl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-alanine CAS No. 915944-94-4

L-Tyrosylglycyl-L-prolyl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-alanine

Cat. No.: B12617826
CAS No.: 915944-94-4
M. Wt: 989.2 g/mol
InChI Key: LYOWYRFZIPQHHJ-YADAZJFLSA-N
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Description

This nonribosomal peptide features a unique sequence of nine amino acids, including a modified N~5~-(diaminomethylidene)-L-ornithine residue. Its structure includes tyrosine (aromatic), proline (rigid), serine (hydroxyl), and multiple leucine residues (hydrophobic), suggesting multifunctional roles in ligand-receptor interactions or enzymatic modulation.

Properties

CAS No.

915944-94-4

Molecular Formula

C46H76N12O12

Molecular Weight

989.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid

InChI

InChI=1S/C46H76N12O12/c1-24(2)18-32(40(64)52-27(7)45(69)70)55-42(66)34(20-26(5)6)54-39(63)31(10-8-16-50-46(48)49)53-41(65)33(19-25(3)4)56-43(67)35(23-59)57-44(68)36-11-9-17-58(36)37(61)22-51-38(62)30(47)21-28-12-14-29(60)15-13-28/h12-15,24-27,30-36,59-60H,8-11,16-23,47H2,1-7H3,(H,51,62)(H,52,64)(H,53,65)(H,54,63)(H,55,66)(H,56,67)(H,57,68)(H,69,70)(H4,48,49,50)/t27-,30-,31-,32-,33-,34-,35-,36-/m0/s1

InChI Key

LYOWYRFZIPQHHJ-YADAZJFLSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like L-Tyrosylglycyl-L-prolyl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino terminus of the resin-bound amino acid.

    Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents such as HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for side-chain modifications.

Major Products Formed

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide-linked peptides.

Scientific Research Applications

Peptides like L-Tyrosylglycyl-L-prolyl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-alanine have various applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules.

    Biology: Studied for their role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and infectious diseases.

    Industry: Used in the development of new materials and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Ornithine/Arginine Residues

(a) L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine
  • Molecular Formula : C₃₇H₆₈N₁₀O₉S
  • Molecular Weight : 829.06 g/mol
  • Key Features: Shares the N~5~-(diaminomethylidene)-L-ornithine modification. Methionine introduces sulfur-based reactivity, differing from the target compound’s tyrosine and alanine termini. Shorter chain (7 residues vs. 9) reduces hydrophobic bulk .
(b) L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine
  • Molecular Formula : C₃₂H₆₁N₁₁O₈
  • Molecular Weight : 740.91 g/mol
  • Key Features :
    • Dual lysine residues enhance cationic charge, contrasting with the target’s neutral alanine terminus.
    • Proline-rich sequence may confer conformational stability .

Functional Analogues with Guanidino Modifications

(a) N-Acetyl L-Leucyl L-Arginyl L-Valyl L-Arginyl L-Leucyl L-Alanyl L-Seryl L-Histidyl L-Leucyl L-Arginyl L-Lysyl L-Leucyl L-Arginyl L-Leucyl L-Leucinamide
  • Molecular Formula : C₆₉H₁₀₈N₂₂O₁₆S (free base)
  • Molecular Weight : 1533.80 g/mol
  • Key Features: Arginine replaces modified ornithine, retaining guanidino functionality but with longer side chains.
(b) L-Prolinamide, D-prolyl-L-seryl-L-tyrosyl-D-alanyl-L-leucyl-L-arginyl-N-ethyl
  • CAS : 87163-40-4
  • Key Features: D-amino acids (D-proline, D-alanine) enhance metabolic stability. Ethyl-modified prolinamide terminus alters pharmacokinetics compared to the target’s free carboxyl group .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Residues/Modifications Notable Features
Target Compound Not explicitly provided Estimated ~1100–1300 Tyr, N~5~-(diaminomethylidene)-Orn, Leu×3, Ala Balanced hydrophobicity, guanidino interaction
L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine C₃₇H₆₈N₁₀O₉S 829.06 Met, Orn modification, shorter chain Sulfur reactivity, compact structure
L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine C₃₂H₆₁N₁₁O₈ 740.91 Lys×2, Pro-rich High cationic charge, conformational rigidity
N-Acetyl L-Leucyl L-Arginyl... L-Leucinamide C₆₉H₁₀₈N₂₂O₁₆S 1533.80 Arg×4, His, Lys Protease resistance, extended binding motifs

Research Implications and Functional Insights

  • Analogues: Methionine-containing peptides (e.g., ) could exhibit redox-sensitive behavior, whereas D-amino acid variants (e.g., ) may improve oral bioavailability.
  • Knowledge Gaps: Specific bioactivity data (e.g., IC₅₀ values, receptor targets) are absent in the provided evidence, necessitating further empirical studies.

Biological Activity

Chemical Structure and Properties

The molecular formula of L-Tyrosylglycyl-L-prolyl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-alanine is C46H76N12OC_{46}H_{76}N_{12}O. The compound features multiple amino acid residues, which contribute to its biological activity and interaction with various biological systems.

  • Peptide Interaction : The structure of this compound allows it to interact with specific receptors in the body, potentially influencing signaling pathways related to growth, metabolism, and immune responses.
  • Sulfation : Research indicates that tyrosyl peptides can undergo sulfation processes. For instance, L-tyrosylglycine was shown to yield two sulfated products when subjected to rat liver preparations, suggesting that similar mechanisms may apply to this compound .

Case Studies

  • Antimicrobial Activity : Some studies have explored the antimicrobial properties of peptides similar to this compound. For example, peptides containing leucine and proline have demonstrated inhibitory effects against various bacterial strains.
  • Cell Growth Modulation : In vitro studies have shown that certain peptide sequences can modulate cell growth and differentiation in various cell lines. This suggests potential applications in regenerative medicine and cancer therapy.

Comparative Studies

Research has been conducted comparing the biological activities of various peptides containing similar amino acid sequences. Below is a summary table illustrating key findings:

Peptide StructureBiological ActivityReference
L-TyrosylglycineSulfation yielding two products
L-Tyrosyl-L-alanineSulfation yielding three products
L-Leucine-containing peptidesAntimicrobial effects against bacteria
Proline-rich peptidesModulation of cell growth

Experimental Data

In experimental setups involving rat liver supernatants, optimal concentrations for sulfation reactions were identified as 50 mM for L-tyrosylglycine and 60 mM for L-tyrosyl-L-alanine . These findings underscore the importance of concentration in biological assays involving peptide modifications.

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